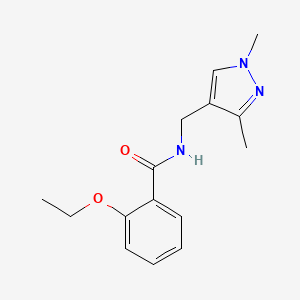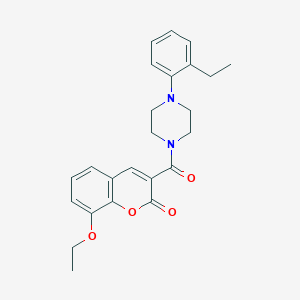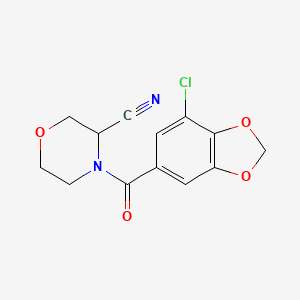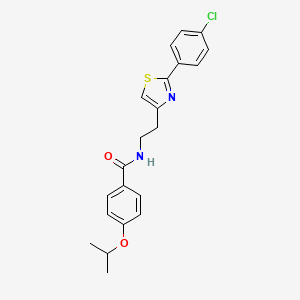![molecular formula C14H20N2O3 B2993900 Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate CAS No. 1216656-69-7](/img/structure/B2993900.png)
Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate, also known as MK-677 or Ibutamoren, is a selective agonist of the growth hormone secretagogue receptor (GHSR) and has been shown to increase levels of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in both animals and humans. It is a non-peptide compound that has been studied extensively for its potential use in the treatment of growth hormone deficiency, osteoporosis, and muscle wasting.
Aplicaciones Científicas De Investigación
GABA Receptor Study
GABA Receptor Pharmacology
Research on GABAA (gamma-aminobutyric acid A)-benzodiazepine receptors expressed in mammalian cells has shed light on the pharmacological properties of receptor subtypes. These studies highlight the importance of the alpha subunit in the diversity of benzodiazepine pharmacology and provide insights into the modulation of GABA potentiation by benzodiazepine binding, enhancing our understanding of receptor function and potential therapeutic targets (Pritchett, Lüddens, & Seeburg, 1989).
Physico-chemical Properties and Beta-adrenolytic Activity
Beta-Adrenolytics
The physico-chemical properties of compounds with potential beta-adrenolytic activity have been explored, focusing on derivatives of 4-[(alkoxycarbonyl)amino]benzoates. These studies emphasize the relationship between the structure and biological activity of drugs, underscoring the significance of physico-chemical characteristics such as lipophilicity and surface activity in the development of beta-adrenolytics (Stankovicová et al., 2014).
Aromatic Acid Degradation
Aromatic Acid Degradation in Pseudomonas putida
Research has identified a gene, benR, regulating the degradation of benzoate, methylbenzoate, and 4-HBA in Pseudomonas putida. This study provides insights into the microbial metabolism of aromatic compounds, with implications for bioremediation and the biotechnological exploitation of microbial pathways (Cowles, Nichols, & Harwood, 2000).
Crystal Engineering and Material Science
Crystal Engineering
Investigations into the crystal engineering of Methyl 2-(carbazol-9-yl)benzoate, which under high pressure transforms into a structure with different molecular conformations, highlight the utility of pressure as a tool in materials science. Such studies have potential implications for the design and synthesis of novel materials with specific physical properties (Johnstone et al., 2010).
Conformational Studies of Aromatic Amides
Aromatic Amides and Retinoidal Activity
Conformational studies of aromatic amides with retinoidal activity reveal the importance of the trans-amide structure for biological activity. These findings could contribute to the design of new compounds with potential therapeutic applications in dermatology and oncology (Kagechika, Himi, Kawachi, & Shudo, 1989).
Mecanismo De Acción
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzoic acid derivatives or carbamates .
Mode of Action
It’s likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of the carbamoyl group . The benzylic position of the molecule may also undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures have been known to participate in pathways involving methionine metabolism and the activated methyl cycle .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that the compound may be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on its structure, it can be inferred that it may cause changes in the activity of target proteins or enzymes, potentially leading to alterations in cellular function .
Action Environment
The action, efficacy, and stability of Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s reactivity may be affected by the pH of the environment due to the presence of the carbamoyl group .
Propiedades
IUPAC Name |
methyl 4-(3-methylbutylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-9-15-14(18)16-12-6-4-11(5-7-12)13(17)19-3/h4-7,10H,8-9H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRMTQFHAOMEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NC1=CC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2993817.png)



![1-[4-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B2993822.png)




![2-Mercapto-3-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2993830.png)
![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2993832.png)

![6-Tert-butyl-2-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2993836.png)
